

Stereoisomers of 2-Aminopimelic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Aminopimelic acid

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An In-depth Examination of the Structure, Properties, and Biological Significance of (2S)-**2-Aminopimelic Acid** and (2R)-**2-Aminopimelic Acid**

This technical guide provides a comprehensive overview of the stereoisomers of **2-aminopimelic acid**, a non-proteinogenic amino acid. It is intended for researchers, scientists, and professionals in the field of drug development and plant biology who are interested in the chemical properties, synthesis, and biological activity of these compounds. This document summarizes the available scientific knowledge, presents data in a structured format, and outlines the current understanding of the role of these stereoisomers in biological systems.

Introduction to 2-Aminopimelic Acid Stereoisomers

2-Aminopimelic acid, also known as 2-aminoheptanedioic acid, is an amino dicarboxylic acid with the chemical formula $C_7H_{13}NO_4$. The presence of a chiral center at the second carbon atom (C2) gives rise to two stereoisomers: (2S)-**2-aminopimelic acid** (the L-form) and (2R)-**2-aminopimelic acid** (the D-form). These enantiomers possess identical chemical formulas and connectivity but differ in the spatial arrangement of their atoms, leading to distinct biological activities.

The L-form of **2-aminopimelic acid** has been identified as a bioactive compound in plants, where it functions as an auxin mimic, playing a role in root morphogenesis.^[1] The differential biological activities of these stereoisomers underscore the importance of stereochemistry in molecular interactions within biological systems.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of the individual stereoisomers of **2-aminopimelic acid** are not extensively available in publicly accessible literature, computed properties provide valuable insights. A key distinguishing feature of enantiomers is their optical activity; however, specific rotation values for (2S)- and (2R)-**2-aminopimelic acid** are not consistently reported in major chemical databases.

Table 1: Physicochemical Properties of **2-Aminopimelic Acid** Stereoisomers

| Property | (2S)-2-Aminopimelic Acid | (2R)-2-Aminopimelic Acid | Racemic (DL)-2-Aminopimelic Acid |
|---|--|--|--|
| IUPAC Name | (2S)-2-aminoheptanedioic acid | (2R)-2-aminoheptanedioic acid | 2-aminoheptanedioic acid |
| Synonyms | L-2-Aminopimelic acid, L-Apm | D-2-Aminopimelic acid, D-Apm | (±)-2-Aminopimelic acid |
| Molecular Formula | C ₇ H ₁₃ NO ₄ | C ₇ H ₁₃ NO ₄ | C ₇ H ₁₃ NO ₄ |
| Molecular Weight | 175.18 g/mol | 175.18 g/mol | 175.18 g/mol |
| CAS Number | 26630-55-7 | Not available | 627-76-9 |
| PubChem CID | 446719 | 13899458 | 101122 |
| Computed XLogP3 | -2.6 | -2.6 | -2.6 |
| Specific Optical Rotation ([α] _D) | Data not available | Data not available | 0° |

Note: The properties listed are primarily based on data from PubChem.^{[2][3][4]} The lack of experimentally determined specific rotation values is a notable gap in the current literature.

Synthesis and Chiral Resolution: Methodological Overview

The preparation of enantiomerically pure forms of **2-aminopimelic acid** is crucial for studying their distinct biological roles. While specific, detailed protocols for the synthesis and resolution of **2-aminopimelic acid** are not readily found in the literature, general methodologies for the enantioselective synthesis and chiral resolution of amino acids can be adapted.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. Common strategies for the asymmetric synthesis of amino acids include:

- **Catalytic Asymmetric Hydrogenation:** This involves the hydrogenation of a prochiral precursor, such as an α,β -unsaturated carboxylic acid derivative or an N-acylaminoacrylate, using a chiral catalyst.
- **Chiral Auxiliaries:** A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed.
- **Enzymatic Synthesis:** Enzymes, being inherently chiral, can catalyze stereoselective reactions to produce a single enantiomer of a desired amino acid.

Chiral Resolution of Racemic Mixtures

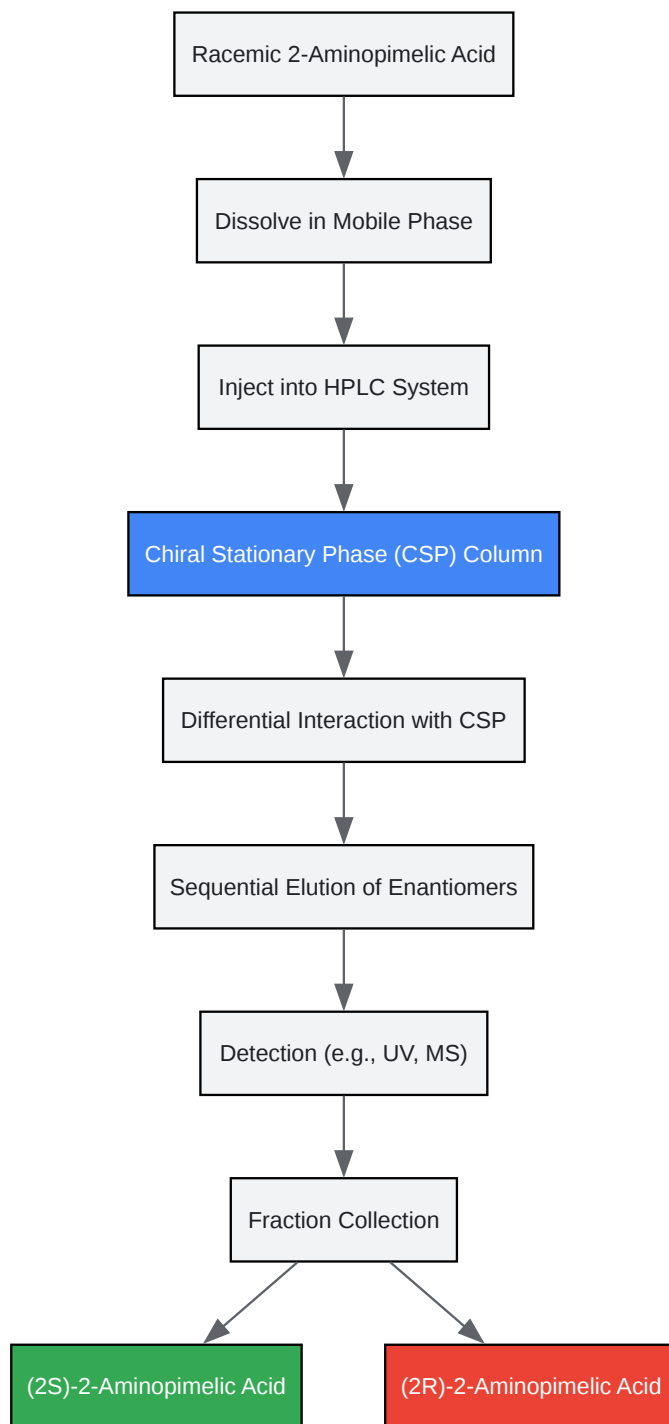
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Established techniques for the resolution of amino acids include:

- **Diastereomeric Salt Crystallization:** The racemic amino acid is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.
- **Enzymatic Resolution:** Enzymes can selectively act on one enantiomer in a racemic mixture. For example, an acylase can selectively hydrolyze the N-acyl derivative of an L-amino acid, allowing for the separation of the free L-amino acid from the unreacted N-acyl D-amino acid.
- **Chiral Chromatography:** Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.^{[5][6]} This method

utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Experimental Workflow for Chiral Resolution by HPLC:

General Workflow for Chiral HPLC Resolution

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Caption: A generalized workflow for the separation of **2-aminopimelic acid** enantiomers using chiral HPLC.

Biological Activity and Signaling Pathways

The stereochemistry of **2-aminopimelic acid** is a critical determinant of its biological function. To date, the most well-documented biological activity is associated with the L-stereoisomer in plants.

L-2-Aminopimelic Acid as an Auxin Mimic

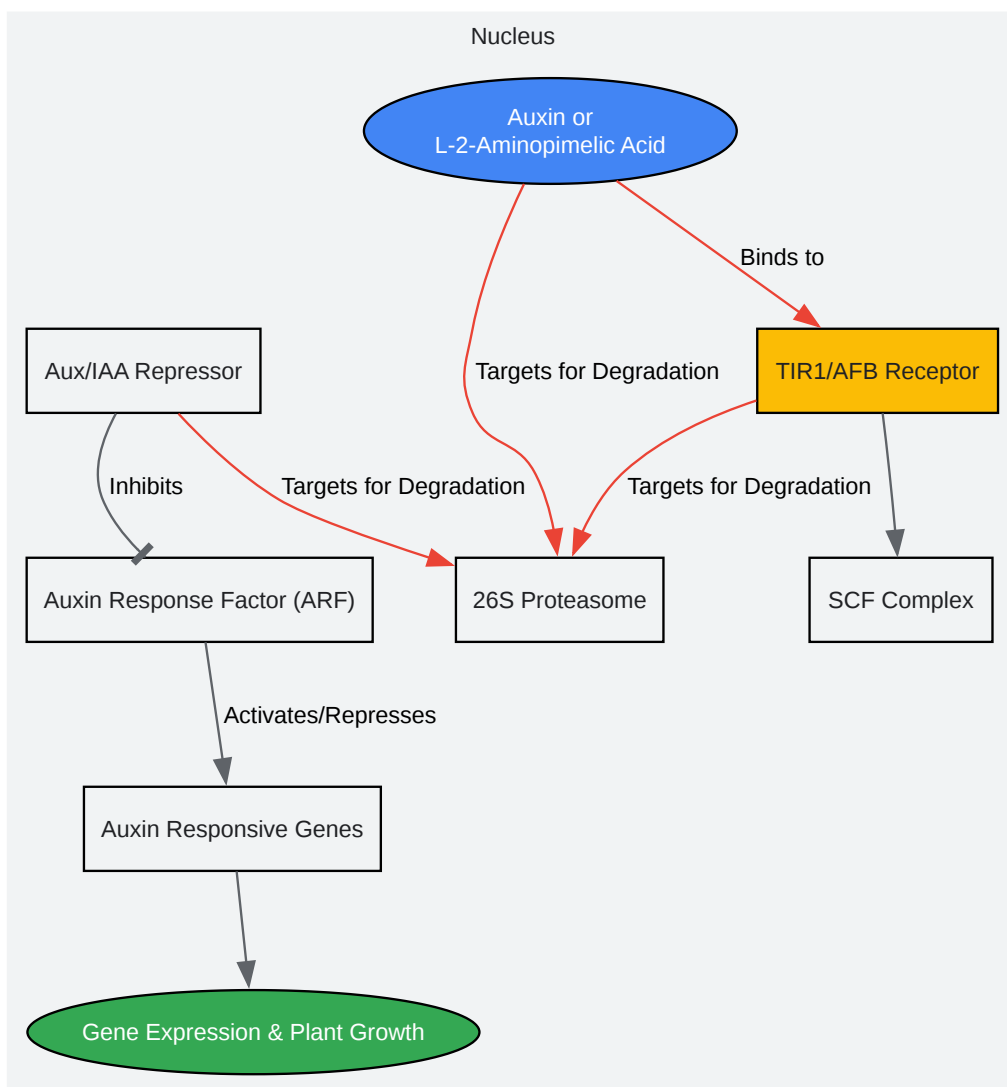
Research has demonstrated that L-**2-aminopimelic acid** acts as an auxin mimic in plants, specifically in promoting the formation of lateral roots.^[1] Auxins are a class of plant hormones that play a central role in regulating plant growth and development. The ability of L-**2-aminopimelic acid** to induce a response typically associated with auxin suggests that it may interact with the auxin signaling pathway.

The canonical auxin signaling pathway involves the perception of auxin by a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.^{[7][8][9]} Auxin binding to these receptors promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.

While it is established that L-**2-aminopimelic acid** mimics auxin, the precise molecular mechanism, including the specific receptor(s) it binds to within the TIR1/AFB family and the subsequent downstream signaling events, remains an area for further investigation. Different auxins and auxin analogs can exhibit preferential binding to different receptors, leading to varied physiological responses.^[10]

Conceptual Diagram of the Auxin Signaling Pathway:

Canonical Auxin Signaling Pathway

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